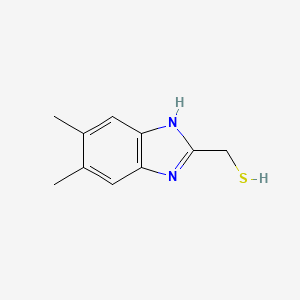
1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI): is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is notable for its structural uniqueness, which includes a benzene ring fused to an imidazole ring with methyl groups at the 5 and 6 positions and a mercaptomethyl group at the 2 position. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Biological Synthesis: 1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI) can be synthesized biologically from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase.
Chemical Synthesis: It can also be synthesized chemically by reacting 4,5-dimethyl-1,2-phenylenediamine with triethyl orthoformate in the presence of iodine or gallium triflate as a catalyst in acetonitrile.
Industrial Production Methods: Industrial production methods for benzimidazole derivatives typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific conditions for industrial synthesis of 1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI) would depend on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI) can undergo nucleophilic and electrophilic substitution reactions due to the presence of the benzene and imidazole rings.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, which can modify its functional groups and overall reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as cyanide and amines.
Electrophilic Substitution: Reagents like bromine and nitric acid are used under controlled conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile or electrophile used, various substituted benzimidazole derivatives can be formed.
Oxidation Products: Oxidized forms of the compound with modified functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Benzimidazole derivatives are used as ligands in coordination chemistry and catalysis.
Material Science: They are studied for their potential use in organic semiconductors and other advanced materials.
Biology and Medicine:
Antimicrobial Agents: Benzimidazole derivatives exhibit antimicrobial properties and are researched for their potential use in treating infections.
Anticancer Agents: Some derivatives have shown promise as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways: 1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI) exerts its effects by interacting with various molecular targets, including enzymes and receptors. The specific mechanism of action can vary depending on the biological context and the specific derivative used . For example, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens .
Comparación Con Compuestos Similares
Benzimidazole: The parent compound, which lacks the methyl and mercaptomethyl groups.
5,6-Dimethylbenzimidazole: Similar structure but without the mercaptomethyl group.
2-Mercaptomethylbenzimidazole: Similar structure but without the methyl groups at the 5 and 6 positions.
Uniqueness: 1H-Benzimidazole-2-methanethiol,5,6-dimethyl-(9CI) is unique due to the presence of both the methyl groups and the mercaptomethyl group, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and specificity in various applications .
Propiedades
Número CAS |
73688-72-9 |
|---|---|
Fórmula molecular |
C10H12N2S |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
(5,6-dimethyl-1H-benzimidazol-2-yl)methanethiol |
InChI |
InChI=1S/C10H12N2S/c1-6-3-8-9(4-7(6)2)12-10(5-13)11-8/h3-4,13H,5H2,1-2H3,(H,11,12) |
Clave InChI |
PXPXXPJORACKKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N=C(N2)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















